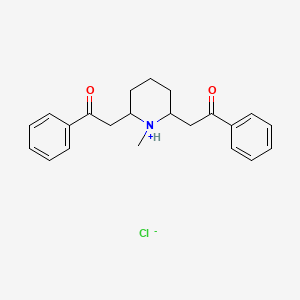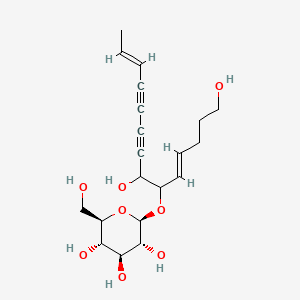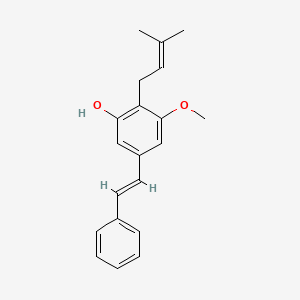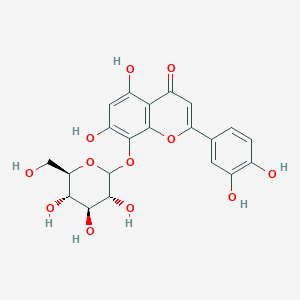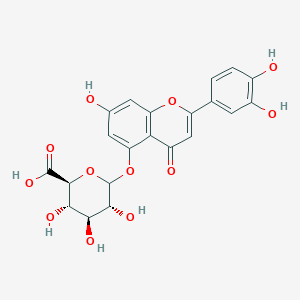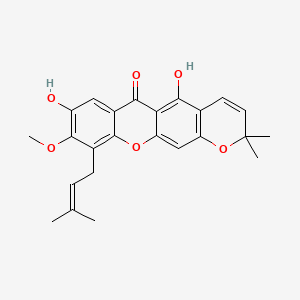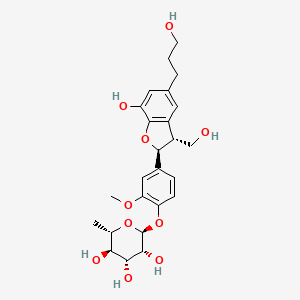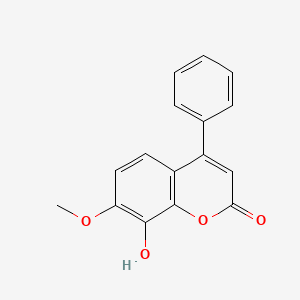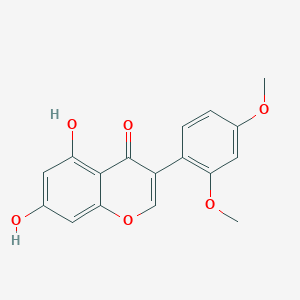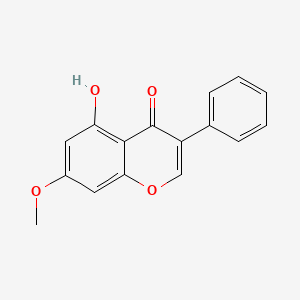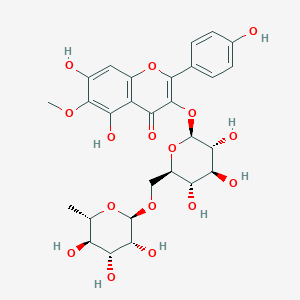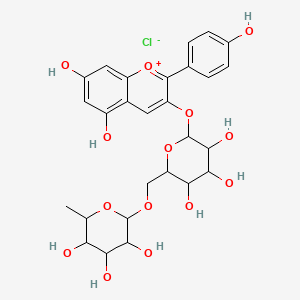
Pelargonidin-3-O-rutinosde chloride
Vue d'ensemble
Description
Pelargonidin-3-O-rutinosde chloride is a naturally occurring anthocyanin found to be the primary phenolic antioxidant in black raspberry and various other fruits . It exhibits antioxidant and anti-inflammatory properties . The molecular formula is C27H31O14Cl and the molecular weight is 615.0 g/mol .
Synthesis Analysis
Pelargonidin-3-O-rutinosde chloride has been isolated from strawberries using a combination of high-speed countercurrent chromatography (HSCCC) and HPLC techniques .Molecular Structure Analysis
The structural determinants for the inhibition of α-glucosidase by Pelargonidin-3-O-rutinosde chloride and the structure-activity relationships (SAR) of natural anthocyanins were revealed in detail by enzymatic kinetics and molecular docking analysis .Chemical Reactions Analysis
Pelargonidin-3-O-rutinosde chloride acts as an α-glucosidase inhibitor, which prevents postprandial hyperglycemia by delaying the digestion of carbohydrates in the gut .Physical And Chemical Properties Analysis
Pelargonidin-3-O-rutinosde chloride is a powder . It is soluble in DMSO, Pyridine, Methanol, Ethanol, etc .Applications De Recherche Scientifique
Application in Diabetes Treatment
- Scientific Field : Medical Science, specifically Diabetes Treatment .
- Summary of the Application : Pelargonidin-3-O-rutinoside has been identified as a novel α-glucosidase inhibitor, which can be used for improving postprandial hyperglycemia . This is a key strategy for the treatment of diabetes and its complications .
- Methods of Application : The compound was isolated from strawberries using a combination of high-speed countercurrent chromatography (HSCCC) and HPLC techniques . The inhibitory effect of Pelargonidin-3-O-rutinoside on α-glucosidase was revealed in detail by enzymatic kinetics and molecular docking analysis .
- Results or Outcomes : The study found that Pelargonidin-3-O-rutinoside has potent α-glucosidase inhibitory activity, which implies that it may be considered as a new class of α-glucosidase inhibitors .
Application in Colorectal Cancer Prevention
- Scientific Field : Oncology, specifically Colorectal Cancer Prevention .
- Summary of the Application : Pelargonidin-3-O-rutinoside has been identified as a potential chemopreventive agent against colorectal cancer .
- Methods of Application : The compound’s chemopreventive property was studied in vitro using human colon cancer cell lines .
- Results or Outcomes : The study found that Pelargonidin-3-O-rutinoside can modulate intercellular antioxidant status, thereby reducing oxidative DNA damage, cellular proliferation, differentiation, apoptosis, angiogenesis, and reverse drug resistance of metastatic cells, and potentially induces cell cycle arrest, thereby interfering in colorectal carcinogenesis .
Application in Antioxidant Research
- Scientific Field : Biochemistry, specifically Antioxidant Research .
- Summary of the Application : Pelargonidin-3-O-rutinoside has been identified as a primary phenolic antioxidant in black raspberry and various other fruits .
- Methods of Application : The compound’s antioxidant property was studied in vitro using various biochemical assays .
- Results or Outcomes : The study found that Pelargonidin-3-O-rutinoside can modulate intercellular antioxidant status, thereby reducing oxidative stress .
Application in Anti-Inflammatory Research
- Scientific Field : Immunology, specifically Anti-Inflammatory Research .
- Summary of the Application : Pelargonidin-3-O-rutinoside has been identified as a potential anti-inflammatory agent .
- Methods of Application : The compound’s anti-inflammatory property was studied in vitro using various cell-based assays .
- Results or Outcomes : The study found that Pelargonidin-3-O-rutinoside can modulate intercellular inflammatory responses, thereby reducing inflammation .
Application in Immunology & Inflammation Research
- Scientific Field : Immunology & Inflammation Research .
- Summary of the Application : Pelargonidin-3-O-rutinoside has been identified as a potential anti-inflammatory agent .
- Methods of Application : The compound’s anti-inflammatory property was studied in vitro using various cell-based assays .
- Results or Outcomes : The study found that Pelargonidin-3-O-rutinoside can modulate intercellular inflammatory responses, thereby reducing inflammation .
Application in Antioxidant Research
- Scientific Field : Biochemistry, specifically Antioxidant Research .
- Summary of the Application : Pelargonidin-3-O-rutinoside has been identified as a primary phenolic antioxidant in black raspberry and various other fruits .
- Methods of Application : The compound’s antioxidant property was studied in vitro using various biochemical assays .
- Results or Outcomes : The study found that Pelargonidin-3-O-rutinoside can modulate intercellular antioxidant status, thereby reducing oxidative stress .
Propriétés
IUPAC Name |
2-[[6-[5,7-dihydroxy-2-(4-hydroxyphenyl)chromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O14.ClH/c1-10-19(31)21(33)23(35)26(38-10)37-9-18-20(32)22(34)24(36)27(41-18)40-17-8-14-15(30)6-13(29)7-16(14)39-25(17)11-2-4-12(28)5-3-11;/h2-8,10,18-24,26-27,31-36H,9H2,1H3,(H2-,28,29,30);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTBRTFUYRINBHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC=C(C=C5)O)O)O)O)O)O)O)O)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31ClO14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
615.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pelargonidin-3-O-rutinoside chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




